L-Threonine

Description

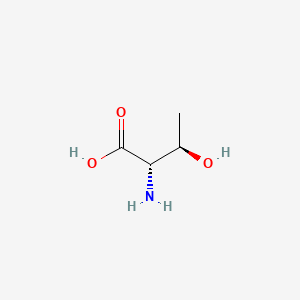

L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is an essential α-amino acid critical for protein synthesis, immune function, and metabolic processes in humans and animals . It is classified as a polar, hydroxyl-containing amino acid due to its β-hydroxyl group, which contributes to its unique structural and functional roles in collagen, elastin, and immunoglobulin molecules . This compound is biosynthesized in microorganisms via the aspartate pathway and industrially produced using engineered Escherichia coli or Corynebacterium glutamicum strains .

Its stereoisomer, L-allo-threonine ((2S,3S)-configuration), is rare in nature and differs in hydroxyl group orientation, leading to distinct biochemical interactions . This compound also serves as a precursor for glycine and acetyl-CoA through the this compound dehydrogenase (TDH)-catalyzed pathway .

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Record name | threonine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Threonine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82822-12-6 | |

| Record name | Poly-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046412, DTXSID70893087 | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Crystals | |

CAS No. |

72-19-5, 80-68-2, 7013-32-3 | |

| Record name | L-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine, labeled with carbon-14, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |

| Record name | Threonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Strain Selection and Genetic Modifications

Industrial L-threonine production relies on engineered microbial strains, primarily E. coli and Brevibacterium, optimized for carbon flux toward threonine biosynthesis. The homoserine dehydrogenase (HD) enzyme, which catalyzes the conversion of aspartate semialdehyde to homoserine, is a critical control point. Patent US5077207A describes Brevibacterium mutants with HD feedback inhibition removed, allowing uninterrupted homoserine production even at elevated threonine concentrations. Concurrently, diaminopimelate synthase (DPS) deletion in these strains reduces lysine byproduct formation, addressing a major bottleneck in downstream purification.

In E. coli, metabolic flux analyses reveal that 63% of glucose carbon is directed through the Embden-Meyerhof-Parnas (EMP) pathway under optimal conditions, with 28% allocated to the tricarboxylic acid (TCA) cycle and 9% to the hexose monophosphate (HMP) pathway. Strains overexpressing threonine operon (thrABC) and lacking threonine dehydrogenase (tdh) to prevent degradation achieve titers of 98 g/L in 48-hour fermentations.

Fermentation Process Optimization

Fed-batch fermentation in 5 L bioreactors demonstrates precise control over critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 37°C ± 0.5°C | Maximizes enzyme activity |

| Dissolved Oxygen | 30% saturation | Prevents anaerobic byproducts |

| pH | 6.8–7.2 | Maintains cellular homeostasis |

| Glucose Feed Rate | 5–20 g/L maintained | Avoids carbon catabolite repression |

Data synthesized from Wang et al. (2014) and Su et al. (2018).

Continuous glucose feeding at 500 g/L ensures stable carbon availability, while ammonia supplementation regulates pH and supplies nitrogen for amino acid synthesis. Under these conditions, oxygen uptake rates (OUR) of 120 mmol/L/h correlate with peak threonine productivity.

Metabolic Engineering Strategies

Pathway Modulation in E. coli

Flux balance analysis of an this compound-overproducing E. coli strain identifies phosphoenolpyruvate carboxylase (PPC) as a key anaplerotic enzyme, replenishing oxaloacetate for aspartate family amino acid synthesis. Knockout of pyruvate kinase (pykF) redirects phosphoenolpyruvate toward the PPC pathway, increasing threonine yield by 22%.

The glyoxylate shunt remains inactive in glucose-fed systems, forcing full TCA cycle operation to generate NADPH for redox balancing. This contrasts with acetate-based fermentations, where glyoxylate activity can divert carbon away from threonine precursors.

Co-Factor Engineering

NADPH availability limits threonine synthesis in high-density cultures. Overexpression of glucose-6-phosphate dehydrogenase (zwf) in the HMP pathway elevates NADPH pools by 40%, directly increasing homoserine dehydrogenase activity. Combined with transhydrogenase (pntAB) overexpression, this strategy boosts final titers to 112 g/L in 60-hour runs.

Downstream Processing and Purification

Centrifugation and Filtration

Post-fermentation broth undergoes centrifugation at 10,000 × g to remove biomass, followed by microfiltration (0.22 µm) to eliminate residual cells. Cross-flow filtration systems achieve 95% protein removal, critical for minimizing contamination during crystallization.

Crystallization and Drying

Threonine is recovered via vacuum evaporation at 60°C, with crystallization initiated by cooling to 4°C. Ethanol precipitation (40% v/v) further purifies the product, yielding 98.5% pure this compound crystals. Patent US8785147B2 details a final spray-drying step at 150°C inlet temperature, producing free-flowing powder with ≤0.5% moisture content.

Analytical Methods for Quality Control

NMR Spectroscopy

The BMRB entry bmse000049 provides definitive and NMR shifts for this compound validation:

| Atom | Shift (ppm) | Shift (ppm) |

|---|---|---|

| C1 | 22.179 | H11, H9, H10: 1.318 |

| C2 | 68.679 | H12: 4.241 |

| C3 | 63.172 | H13: 3.573 |

| C4 | 175.689 | – |

Chemical Reactions Analysis

Enzymatic Catalysis and Aldol Reactions

Threonine aldolases (TAs) catalyze reversible aldol condensation, forming β-hydroxy-α-amino acids from glycine and aldehydes. These enzymes exhibit strict stereocontrol at the α-carbon but moderate β-carbon selectivity, limiting synthetic utility due to equilibria favoring retro-aldol cleavage . Recent engineering of Aeromonas jandaei LTA variants (e.g., H85F, R313F) suppressed retro-aldol activity, achieving 60% conversion in L-β-phenylserine synthesis—triple the wild-type yield .

Table 1: Catalytic Performance of LTA Variants

| Variant | Specific Activity (U/mg) | Aldol Conversion (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Wild-type | 0.74 | 20 | 30:70 |

| H85F | 0.12 | 60 | 10:90 |

| R313F | 0.09 | 55 | 15:85 |

In contrast, this compound transaldolases (TTAs) like ObiH stabilize a glycyl-quinonoid intermediate (), enabling irreversible synthesis of β-hydroxy amino acids (e.g., (2S,3R)-β-hydroxyleucine) with high stereoselectivity . TTAs employ a unique active-site Glu substitution (vs. conserved Asp) to modulate PLP cofactor dynamics .

Oxidation Pathways

This compound undergoes oxidation by N-bromophthalimide (NBP) in acidic CTAB micellar systems. Kinetic analysis revealed:

-

First-order dependence on [NBP]

-

Fractional positive order on [this compound]

CTAB micelles enhance reaction rates by solubilizing reactants, with rate constants () increasing from (aqueous) to (0.6 mM CTAB) . The mechanism involves nucleophilic attack by threonine’s hydroxyl group on electrophilic bromine from NBP, yielding dehydration products .

Metabolic Degradation Pathways

This compound metabolism varies across organisms:

-

Animals : Converted to pyruvate via threonine dehydrogenase (TDH), producing glycine and acetyl-CoA .

-

Humans : Lacking functional TDH, threonine is degraded to α-ketobutyrate by serine dehydratase, entering the citric acid cycle .

-

Bacteria : Clostridium difficile TDH oxidizes threonine to 2-amino-3-ketobutyrate using NAD, with conserved active-site residues (Ser80, Thr184) critical for catalysis .

Table 2: Key Enzymes in Threonine Metabolism

| Enzyme | Organism | Cofactor | Product |

|---|---|---|---|

| Threonine synthase | Bacteria | PLP | This compound |

| Threonine dehydrogenase | C. difficile | NAD | 2-Amino-3-ketobutyrate |

| Serine dehydratase | Humans | PLP | α-Ketobutyrate |

Scientific Research Applications

Pharmaceutical Applications

L-threonine plays a significant role in treating various health conditions, particularly those related to the nervous system. Research has shown its potential in managing:

- Spinal Spasticity : this compound has been indicated to reduce muscle contractions in patients with spinal spasticity due to spinal cord injuries. Dosages of 2 grams taken three times daily have shown modest effects .

- Multiple Sclerosis (MS) : While early studies suggested some benefits, more recent evidence indicates that this compound does not significantly alleviate muscle stiffness in MS patients .

- Amyotrophic Lateral Sclerosis (ALS) : Research suggests that this compound may not slow ALS progression and could potentially worsen lung function in affected individuals .

Agricultural Applications

In agriculture, this compound is used as a feed additive for livestock. It enhances growth performance and feed efficiency in various animal species:

- Swine Nutrition : Studies indicate that supplementing pig diets with this compound can improve growth rates and feed conversion ratios, leading to more efficient meat production.

- Poultry Production : Similar benefits have been observed in poultry, where this compound supplementation contributes to better overall health and productivity .

Biotechnological Applications

This compound is also significant in biotechnological processes, particularly in microbial fermentation:

- Amino Acid Production : The bacterium Corynebacterium glutamicum is extensively used for the industrial production of amino acids, including this compound. Advances in metabolic engineering have increased the yield of this compound from 0.9 g/L to 3.7 g/L through optimized fermentation processes .

- Biosynthesis Pathways : The metabolic pathways involved in this compound production are being studied to enhance efficiency further. For example, researchers have identified various enzymes that facilitate the biosynthesis of this compound and are exploring their regulatory mechanisms .

Case Study 1: Metabolomic Analysis of Tea Plants

A study analyzed the metabolite composition of Camellia sinensis (tea plant) and its wild relatives, revealing that this compound is part of a complex network of metabolites involved in plant growth and development. The research highlighted the importance of amino acids like this compound in metabolic pathways critical for tea quality .

Case Study 2: Enhanced Production via Genetic Engineering

Research focused on enhancing this compound production through genetic modifications in Escherichia coli. By manipulating transport systems within the bacteria, scientists improved the uptake efficiency of this compound, demonstrating a novel approach to increase yields for industrial applications .

Data Summary

The following table summarizes key findings related to the applications of this compound across different domains:

Mechanism of Action

L-threonine is often compared with other amino acids such as serine and glycine due to their structural similarities and shared metabolic pathways . this compound is unique in its essentiality for humans, meaning it must be obtained from the diet, whereas serine and glycine can be synthesized endogenously .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: L-Threonine vs. L-Allo-Threonine

This compound’s (2S,3R) configuration allows efficient binding to enzymes like this compound aldolase (LTA) and TDH, whereas L-allo-threonine’s (2S,3S) configuration disrupts these interactions, limiting its metabolic utility .

Structural Analogs: this compound vs. Serine and D-Threonine

While serine shares a β-hydroxyl group with this compound, its lack of a chiral β-carbon prevents stereospecific interactions with LTAs. D-Threonine, a non-natural enantiomer, is rarely utilized due to poor enzyme recognition .

Enzymatic Comparison: this compound Aldolase (LTA) vs. Serine Hydroxymethyltransferase (SHMT)

LTAs exhibit broader donor specificity but lower natural diastereoselectivity compared to SHMT. Protein engineering (e.g., H85F/R313F mutants) enhances LTA’s synthetic efficiency for L-β-phenylserine (60% conversion) .

Metabolic Pathways: this compound Dehydrogenase (TDH) vs. Other Dehydrogenases

TDH’s higher Km for this compound (5.5 mM) reflects its role in moderate flux pathways, unlike dehydrogenases in central metabolism (e.g., glutamate dehydrogenase) . Feedback inhibition by methylglyoxal underscores its regulatory role in glycine synthesis .

Key Research Findings

Protein Engineering of LTAs: Mutations in LTAaj (e.g., R231A/Y32M) expand donor specificity to D-aminobutanoic acid, achieving 40% conversion for L-α-alkyl-β-phenylserines .

Thermodynamic Limitations : Wild-type LTAs suffer from retro-aldol activity, but suppressing this (via N64I/H85F mutants) shifts equilibrium toward synthesis, improving yields .

Industrial Production : Engineered E. coli strains (e.g., THΔptsG) produce 103.89 g/L this compound by optimizing metabolic flux .

Biological Activity

L-Threonine is an essential amino acid that plays a significant role in various biological processes in both animals and microorganisms. This article explores its physiological functions, mechanisms of action, and therapeutic potentials, supported by case studies and research findings.

Physiological Functions

This compound is crucial for protein synthesis, energy metabolism, and nutrient absorption. It is involved in several metabolic pathways, including:

- Protein Synthesis : Threonine is a building block for proteins and is necessary for the synthesis of glycoproteins and collagen.

- Energy Metabolism : It contributes to energy production by participating in metabolic pathways that convert nutrients into usable energy.

- Nutrient Absorption : Threonine aids in the absorption of nutrients in the intestines, supporting overall digestive health.

Recent studies have highlighted its role beyond mere nutrition. For instance, this compound has been shown to activate various signaling pathways such as PI3K/Akt and mTOR, which are vital for cell growth and proliferation. This suggests that threonine may influence stem cell dynamics, particularly in embryonic stem cells (ESCs), where it serves as a metabolic fuel promoting self-renewal and differentiation .

This compound's biological activity can be attributed to its involvement in several key mechanisms:

- Signaling Pathways : Threonine activates critical signaling pathways that regulate cell cycle progression and differentiation. For example, it has been observed to stimulate ESC transition through the G1/S phase of the cell cycle .

- Neurotransmitter Regulation : Increased dietary intake of threonine correlates with elevated levels of glycine in the brain, which can affect neurotransmitter balance and potentially improve neurological function .

- Transport Mechanisms : In Escherichia coli, threonine uptake is facilitated by specific transporters such as YifK and BrnQ, which play crucial roles in maintaining cellular threonine levels under varying environmental conditions .

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

- Amyotrophic Lateral Sclerosis (ALS) : A pilot study indicated that this compound supplementation might alleviate symptoms in ALS patients by enhancing glycine content in the brain and spinal cord, thereby increasing inhibitory signals to protect neurons from excitotoxicity. Improvements were noted particularly in patients with severe disease manifestations .

- Metabolic Disorders : Threonine has protective effects against lipid metabolic disorders by regulating lipogenesis signaling pathways. This action may help mitigate obesity-related complications by influencing thermogenic gene expression .

- Intestinal Health : Threonine plays a vital role in maintaining intestinal homeostasis and promoting gut health. Its supplementation could be beneficial in conditions involving gut dysbiosis or injury .

Table 1: Summary of Key Studies on this compound

| Study | Subject | Findings |

|---|---|---|

| Stern & Bokinjc (1974) | ALS Patients | 7 out of 15 showed improvement with this compound supplementation; effectiveness related to disease severity |

| Physiological Functions Study | Mice ESCs | Threonine enhances self-renewal and differentiation through metabolic pathways |

| Dietary Threonine Study | Rats | Increased threonine intake correlates with higher plasma glycine levels affecting neurotransmitter balance |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying L-threonine in microbial fermentation broths, and how can potential interferences be minimized?

- Methodological Answer : Quantification of this compound typically employs high-performance liquid chromatography (HPLC) with UV or fluorescence detection, optimized for amino acid separation. To minimize interferences, sample preparation should include protein precipitation (e.g., using trichloroacetic acid) and filtration. Calibration curves with pure this compound standards are critical. For spectrophotometric methods, derivatization agents like ninhydrin can enhance specificity. Researchers should validate assays via spike-recovery experiments and cross-check with orthogonal methods (e.g., enzymatic assays) to confirm accuracy .

Q. What are the key enzymes in the this compound biosynthesis pathway in E. coli, and how can their activity be experimentally modulated?

- Methodological Answer : The pathway involves aspartokinase (lysC), homoserine dehydrogenase (hom), and threonine synthase (thrC). To modulate activity, use genetic knockouts (e.g., CRISPR-Cas9) or overexpression via plasmid vectors. Enzyme kinetics can be studied using purified proteins under controlled pH and temperature, with substrate saturation curves to determine and . Feedback inhibition by this compound on aspartokinase should be accounted for by adding inhibitors (e.g., L-lysine) in vitro assays .

Q. How can researchers design controlled animal studies to investigate this compound’s role in immune function without confounding dietary variables?

- Methodological Answer : Use isonitrogenous and isocaloric diets with this compound as the sole variable. Randomize subjects into treatment/control groups and employ pair-feeding to standardize intake. Measure immune markers (e.g., cytokine levels, lymphocyte proliferation) at multiple time points. Include a washout period to reset baseline conditions. Statistical models (ANCOVA) should adjust for covariates like baseline health status .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound fermentation conditions, and what statistical models are recommended for analyzing variable interactions?

- Methodological Answer : RSM involves a central composite design to test variables (e.g., temperature, pH, carbon/nitrogen ratio). Fit data to a quadratic model:

Use ANOVA to identify significant terms () and lack-of-fit tests to validate the model. Contour plots and desirability functions can pinpoint optimal conditions. Confirm predictions with triplicate bioreactor runs .

Q. What strategies resolve contradictions in metabolic flux analysis (MFA) data when this compound overproduction destabilizes central carbon metabolism?

- Methodological Answer : Combine -labeling experiments with genome-scale metabolic models (GEMs) to reconcile discrepancies. Use computational tools like COBRApy to simulate flux distributions under knockout/overexpression scenarios. Validate predictions with intracellular metabolite profiling (e.g., LC-MS). Sensitivity analysis can identify reactions with high flux control coefficients, guiding targeted interventions .

Q. How can CRISPR interference (CRISPRi) be applied to study feedback regulation of thrA (aspartokinase I) in high-yield E. coli strains?

- Methodological Answer : Design sgRNAs targeting the promoter/operator region of thrA. Use a dCas9-KRAB repression system to titrate enzyme expression. Measure real-time this compound production via in-line sensors and correlate with RNA-seq data to identify compensatory pathways. Include controls with scrambled sgRNAs and monitor off-target effects via whole-genome sequencing .

Q. What computational frameworks integrate multi-omics data to predict this compound overproduction bottlenecks in engineered microbial strains?

- Methodological Answer : Employ constraint-based modeling (e.g., flux balance analysis) with transcriptomic and proteomic data to identify rate-limiting steps. Tools like GECKO enhance models with enzyme kinetics. Machine learning (e.g., random forests) can prioritize gene targets by feature importance. Validate predictions with chemostat experiments under substrate-limiting conditions .

Methodological Best Practices

- Experimental Design : Use factorial designs for multifactorial optimization (e.g., Plackett-Burman for screening, Box-Behnken for response surfaces) .

- Data Validation : Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets. Report effect sizes (e.g., Cohen’s ) alongside -values .

- Ethics : For animal studies, adhere to ARRIVE guidelines and obtain IACUC approval before experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.